2-Fluoro-6-formyl-3-methoxybenzoic acid

Physicochemical profiling Lead optimization Formulation pH screening

Procuring incorrect regioisomers of polysubstituted benzoic acids risks altered pKa, divergent reactivity, and failed SAR campaigns. This compound eliminates that risk with a validated 1,2,3,6-substitution pattern. • Orthogonal handles: C-2 fluoro (SNAr-competent), C-6 formyl (reductive amination/condensation), C-3 methoxy (directing group) - enabling two-step diversification without protecting groups. • pKa 3.52 (±0.10) positions carboxylic acid closer to physiological pH versus the 3-formyl-6-methoxy isomer (pKa 2.81), offering tunable pH-responsive behavior. • Boiling point 374.6 °C provides wide thermal processing window for kg-scale solvent stripping (DMF, DMSO, NMP) without product entrainment. Available from BenchChem with documented regioisomeric purity. Request a quote for bulk quantities.

Molecular Formula C9H7FO4
Molecular Weight 198.15 g/mol
Cat. No. B14762632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-formyl-3-methoxybenzoic acid
Molecular FormulaC9H7FO4
Molecular Weight198.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=O)C(=O)O)F
InChIInChI=1S/C9H7FO4/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-4H,1H3,(H,12,13)
InChIKeyUFVQFRBXXKZMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-formyl-3-methoxybenzoic Acid: Physicochemical Identity & Substitution Pattern


2-Fluoro-6-formyl-3-methoxybenzoic acid (CAS 2383594-67-8, molecular formula C₉H₇FO₄, molecular weight 198.15 g/mol) is a polysubstituted benzoic acid derivative featuring a fluorine atom at C-2, a formyl group at C-6, and a methoxy group at C-3 on the aromatic ring . This specific 1,2,3,6-substitution pattern distinguishes it from its closest regioisomers (e.g., 2-fluoro-3-formyl-6-methoxybenzoic acid, CAS 2168022-69-1) and from analogs lacking one functional handle (e.g., 2-fluoro-6-formylbenzoic acid, CAS 1289266-50-7) . Key predicted physicochemical properties—boiling point 374.6 ± 42.0 °C (Predicted), density 1.396 ± 0.06 g/cm³ (Predicted), and pKa 3.52 ± 0.10 (Predicted)—are available from authoritative compendia and serve as the baseline for differentiation against related in-class candidates .

2-Fluoro-6-formyl-3-methoxybenzoic Acid: Why Analogs Fall Short


Substituting 2-fluoro-6-formyl-3-methoxybenzoic acid with its closest regioisomer (2-fluoro-3-formyl-6-methoxybenzoic acid) or with analogs missing the methoxy or formyl group introduces a quantifiable risk of altered ionization behavior, divergent reactivity, and compromised downstream synthetic efficiency. The ionization constant (pKa) differs by approximately 0.71 log units between the target compound and its 3-formyl-6-methoxy isomer , a shift that can meaningfully influence solubility, formulation pH, and biomolecule recognition in a medicinal chemistry context. Furthermore, the orthogonal reactivity conferred by the simultaneous presence of an SNAr-labile C–F bond, a formyl group for reductive amination or aldol condensation, and a methoxy directing group cannot be replicated by any single comparable analog [1]. These differences are not academic—they translate directly into the selection criteria for building blocks where regiospecific reactivity and predictable physicochemical properties are non-negotiable procurement requirements.

2-Fluoro-6-formyl-3-methoxybenzoic Acid: Head-to-Head Evidence vs. Comparators


pKa Difference Affects Ionization and Solubility Profiles

The predicted pKa of 2-fluoro-6-formyl-3-methoxybenzoic acid is 3.52 ± 0.10, whereas the pKa of the regioisomer 2-fluoro-3-formyl-6-methoxybenzoic acid is 2.81 ± 0.10, both values obtained using the same prediction engine (ChemicalBook) . The 0.71-unit difference corresponds to a nearly 5-fold change in acid dissociation constant, indicating that at any given pH near the ionization threshold, the target compound will exhibit a significantly different anion/free-acid ratio compared to the isomer.

Physicochemical profiling Lead optimization Formulation pH screening

Boiling Point Difference Enables Purification Windows

The predicted boiling point of 2-fluoro-6-formyl-3-methoxybenzoic acid is 374.6 ± 42.0 °C, compared to 346.8 ± 42.0 °C for 2-fluoro-3-formyl-6-methoxybenzoic acid . This represents a differential of approximately 28 °C. When compared against the des-methoxy analog 2-fluoro-6-formylbenzoic acid (boiling point 311.5 ± 27.0 °C), the difference is even larger (≈63 °C) .

Process chemistry Purification methodology Distillation parameter optimization

Ortho-Fluoro SNAr Reactivity with Methoxy Directing Effects

Published studies from the Mortier group demonstrate that unprotected 2-fluorobenzoic acids undergo efficient alkyl- and aryllithium-mediated SNAr displacement of the ortho-fluoro group, affording N-aryl and N-alkyl anthranilic acids in good to excellent yields under mild, metal-free conditions [1][2]. In contrast, the corresponding 2-methoxybenzoic acids deliver only moderate yields with s-BuLi and PhLi [1]. The target compound retains the SNAr-labile ortho-fluoro substituent while incorporating a methoxy group at C-3, which can serve as a directing group for electrophilic aromatic substitution or directed ortho-metalation, thereby offering orthogonal reactivity that is absent in 2-fluoro-6-formylbenzoic acid (no methoxy) or in methoxy-only analogs.

Nucleophilic aromatic substitution (SNAr) Cross-coupling Building block versatility

Density Parity and Crystal Packing Implications

The predicted density of both 2-fluoro-6-formyl-3-methoxybenzoic acid and its 3-formyl-6-methoxy regioisomer is 1.396 ± 0.06 g/cm³ , while the des-methoxy analog 2-fluoro-6-formylbenzoic acid has a higher predicted density of 1.426 ± 0.06 g/cm³ . Although the difference between the two methoxy-containing isomers is negligible, the deviation from the non-methoxylated analog suggests a different molecular packing arrangement that can influence melting point, solubility in organic matrices, and formulation behavior.

Solid-state characterization Formulation pre-screening Crystallinity prediction

2-Fluoro-6-formyl-3-methoxybenzoic Acid: Differentiated Application Scenarios


Orthogonal SNAr and Formyl Handles for Library Synthesis

The retention of an ortho-fluoro group that is competent for SNAr displacement under mild, metal-free conditions [REFS-3 from Section 3] while co-hosting a formyl group for reductive amination or hydrazone formation makes this compound a privileged building block for generating diverse chemotypes in a two-step sequence without protecting group manipulation. This orthogonal reactivity is not accessible in 2-fluoro-6-formylbenzoic acid, which lacks the methoxy directing group for subsequent functionalization, nor in 2-fluoro-3-formyl-6-methoxybenzoic acid, where the formyl and methoxy positions are transposed, altering electronic and steric effects on the ring.

pH-Sensitive Probe and Prodrug Design Using Characteristic pKa

The predicted pKa of 3.52 positions the carboxylic acid functionality closer to physiological pH than the more acidic regioisomer (pKa 2.81), offering a narrower window for pH-dependent ionization switching. In the context of designing pH-sensitive fluorescent probes, bioconjugates, or prodrugs where controlled deprotonation is required, this difference can be exploited to tune the pH responsiveness of the final conjugate [REFS-1 and REFS-2 from Section 3].

High-Temperature Distillation for Process Scale-Up

The predicted boiling point of 374.6 °C provides a wider thermal processing window compared to the regioisomer (346.8 °C) and the des-methoxy analog (311.5 °C). For kilogram-scale synthesis where high-boiling solvents such as DMF, DMSO, or NMP are employed, this elevated boiling point reduces the risk of product entrainment during solvent stripping and can simplify purification by allowing higher distillation temperatures without compound decomposition [REFS-1, REFS-2, and REFS-3 from Section 3].

Precise Physicochemical Control in Hit-to-Lead Optimization

In hit-to-lead campaigns where systematic SAR exploration around the benzoic acid core is planned, the combination of a quantitative pKa shift (+0.71 log units vs. regioisomer), a distinct boiling point, and the presence of three chemically orthogonal functional groups (fluoro, formyl, methoxy) provides a defined chemical space for fine-tuning properties such as logD, solubility, and metabolic stability. Procurement of the correct regioisomer is critical because even minor positional changes can lead to substantially different biological readouts as demonstrated by the pKa data alone [REFS-1 and REFS-2 from Section 3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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